
n-(4-Chloro-9h-fluoren-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-9H-fluoren-2-yl)acetamide: is an organic compound with the molecular formula C15H12ClNO . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a chloro substituent at the 4-position and an acetamide group at the 2-position of the fluorene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-9H-fluoren-2-yl)acetamide typically involves the acylation of 4-chloro-9H-fluoren-2-amine. One common method is the reaction of 4-chloro-9H-fluoren-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Chloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: The acetamide group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted fluorenes.
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-2-ylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Chloro-9H-fluoren-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various fluorene-based compounds .
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers .
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-9H-fluoren-2-yl)acetamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloro and acetamide groups may play a role in binding to these targets, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
- N-(4-Chlorophenyl)-9H-fluoren-9-imine
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
- N-2-Fluorenylacetamide
- Acetamide, N-9H-fluoren-2-yl-N-hydroxy-
Uniqueness: N-(4-Chloro-9H-fluoren-2-yl)acetamide is unique due to the presence of both a chloro substituent and an acetamide group on the fluorene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
1785-13-3 |
|---|---|
Fórmula molecular |
C15H12ClNO |
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
N-(4-chloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12ClNO/c1-9(18)17-12-7-11-6-10-4-2-3-5-13(10)15(11)14(16)8-12/h2-5,7-8H,6H2,1H3,(H,17,18) |
Clave InChI |
AAZCQTVPDLDJEW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C3=CC=CC=C3C2)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


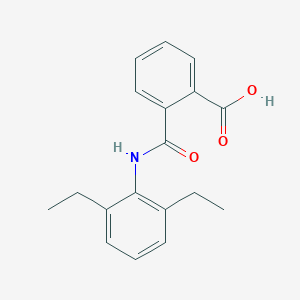
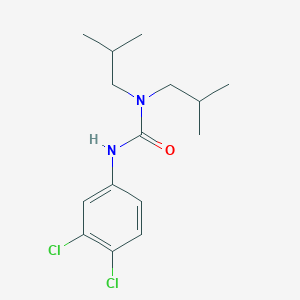
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
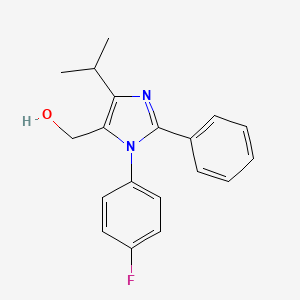

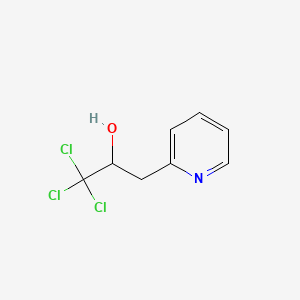

![Methyl 3-oxo-3-[(phenylcarbonyl)amino]-2-(triphenyl-lambda~5~-phosphanylidene)propanoate](/img/structure/B15075351.png)
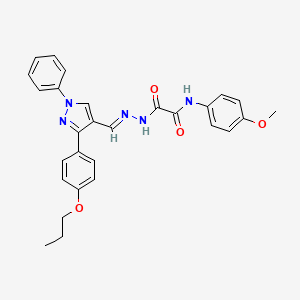
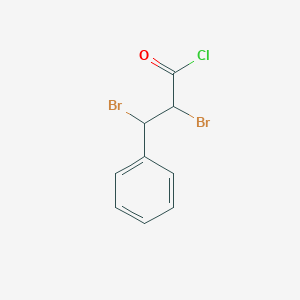
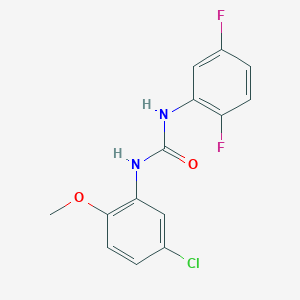

![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
